tert-Butyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(2-hydroxyethyl)carbamate
Beschreibung
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a thian-4-yl moiety with a dioxo functional group, and a hydroxyethyl group
Eigenschaften
Molekularformel |
C12H23NO5S |
|---|---|
Molekulargewicht |
293.38 g/mol |
IUPAC-Name |
tert-butyl N-(1,1-dioxothian-4-yl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(15)13(6-7-14)10-4-8-19(16,17)9-5-10/h10,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
JRIRWPGOPLDNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCS(=O)(=O)CC1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate typically involves the following steps:
Formation of the thian-4-yl intermediate: This step involves the preparation of the thian-4-yl moiety with the dioxo functional group. The reaction conditions often include the use of sulfur-containing reagents and oxidizing agents.
Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.
Carbamate formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxo functional group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Hydroxyl derivatives: Products of reduction reactions.
Substituted carbamates: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylcarbamate: Similar structure but with a methyl group instead of a hydroxyethyl group.
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a hydroxyethyl group.
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-methoxyethyl)carbamate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
The uniqueness of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate lies in its hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
